Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate
Description
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate is a phosphonate ester characterized by a central phosphorus atom bonded to two substituted cyclohexyl groups and a hydroxy(2-methoxyphenyl)methyl moiety. Phosphonates are widely studied for their biological activity, particularly as enzyme inhibitors and modulators of biochemical pathways .
Properties
Molecular Formula |
C28H47O5P |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(2-methoxyphenyl)methanol |
InChI |
InChI=1S/C28H47O5P/c1-18(2)22-14-12-20(5)16-26(22)32-34(30,28(29)24-10-8-9-11-25(24)31-7)33-27-17-21(6)13-15-23(27)19(3)4/h8-11,18-23,26-29H,12-17H2,1-7H3 |
InChI Key |
CVSLFBUWMMJKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)OP(=O)(C(C2=CC=CC=C2OC)O)OC3CC(CCC3C(C)C)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate typically involves multiple steps, including the formation of cyclohexyl rings and the introduction of the phosphonate group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes are usually proprietary and may vary depending on the desired application.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to be efficient and cost-effective, ensuring that the compound meets the required specifications for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate is a complex organophosphorus compound with a unique structure, consisting of two 5-methyl-2-(propan-2-yl)cyclohexyl groups attached to a phosphonate moiety, which is further substituted with a hydroxy(2-methoxyphenyl)methyl group. This compound has potential applications in medicinal chemistry and material science because of its unique chemical properties and biological activities.
Potential Applications
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate's structural complexity and combination of cyclohexane derivatives with a phosphonate moiety presents opportunities for research and development in medicinal and material sciences.
Medicinal Chemistry
Research suggests that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate exhibits notable biological activities and has been investigated as a potential anti-inflammatory agent and a modulator of enzyme activity. Preliminary studies suggest that the compound may influence cellular signaling pathways, though further research is needed to elucidate its mechanisms of action and therapeutic potential.
Material Science
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate has potential applications in material science due to its distinctive chemical properties.
Structural Comparison
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate | Similar cyclohexane structure | Specific stereochemistry enhances biological activity |
| Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane | Lacks the hydroxy(2-methoxyphenyl)methyl group | Focused on phosphane chemistry rather than phosphonates |
| Bis[(5-Ethyl-2-methyl)-1,3-dioxaphosphinan]-5-yldimethylamine | Contains dioxaphosphinane ring | Different functional groups alter reactivity and applications |
Mechanism of Action
The mechanism of action of Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate
This compound (C₁₉H₂₁O₉P) features methoxycarbonyl groups on its phenyl rings and a methylphosphonate core. Its crystal structure reveals a distorted tetrahedral geometry around phosphorus, with a dihedral angle of 63.33° between aromatic rings, influencing intermolecular interactions (e.g., weak C–H···O bonds) . In contrast, the target compound’s cyclohexyl substituents (5-methyl-2-isopropyl) introduce greater steric bulk, which may alter solubility, crystallinity, and biological interactions.
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic Acid)
Its IUPAC name, 2-hydroxy-2,2-diphenylacetic acid, highlights its diphenylmethanol backbone, which contrasts with the phosphonate’s single methoxyphenyl group and cyclohexyl substituents . The absence of a phosphorus atom in benzilic acid limits its utility in phosphorylation-dependent biological systems.
Diethyl {[2-(2-Propenyl)cyclohexenone]methyl}phosphonates
These derivatives, synthesized via iodine-mediated reactions in methanol, feature unsaturated cyclohexenone rings and diethyl phosphonate groups .
Enzyme Inhibition
Phosphonates like Bis[5-methoxy-2-(methoxycarbonyl)phenyl] methylphosphonate are noted for inhibiting protein tyrosine phosphatases (PTPs), critical regulators of cellular signaling . The target compound’s methoxyphenyl group may enhance binding affinity to hydrophobic enzyme pockets, while its cyclohexyl substituents could reduce metabolic degradation compared to phenyl analogues.
Solubility and Stability
The cyclohexyl groups in the target compound likely decrease aqueous solubility relative to phenyl-based phosphonates but improve lipid membrane permeability. In contrast, benzilic acid’s polar carboxylic acid group enhances water solubility, limiting its utility in hydrophobic environments .
Data Table: Comparative Analysis of Phosphonate Derivatives
Biological Activity
Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate is an organophosphorus compound notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The compound consists of two 5-methyl-2-(propan-2-yl)cyclohexyl groups linked to a phosphonate moiety, which is further substituted with a hydroxy(2-methoxyphenyl)methyl group. The synthesis typically involves several steps to ensure high purity and yield:
- Formation of the Cyclohexyl Derivative : The cyclohexane rings are synthesized through alkylation reactions.
- Phosphonylation : The introduction of the phosphonate group is achieved via nucleophilic substitution.
- Final Hydroxymethylation : The hydroxy(2-methoxyphenyl)methyl group is added in the final step.
These synthetic methodologies allow for the efficient production of the compound while maintaining structural integrity.
Biological Activity
Research indicates that bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate exhibits various biological activities, primarily focusing on anti-inflammatory properties and modulation of enzyme activity.
Preliminary studies suggest that the compound may influence cellular signaling pathways involved in inflammation. It appears to interact with specific proteins related to inflammatory responses, although detailed kinetic studies are necessary to elucidate these interactions fully.
Case Studies and Research Findings
Recent investigations have highlighted the compound's potential in various therapeutic contexts:
- Anti-inflammatory Effects : In vitro studies have shown that the compound can reduce pro-inflammatory cytokine production in macrophage cell lines, indicating its potential as an anti-inflammatory agent.
- Enzyme Modulation : Interaction studies reveal that it may act as a modulator for certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
- Cytotoxicity Studies : Initial cytotoxicity assays against cancer cell lines have shown promising results, with IC50 values suggesting effective inhibition at low concentrations.
Comparative Analysis
The following table summarizes key findings related to bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate compared to structurally similar compounds:
| Compound Name | IC50 Values (µM) | Biological Activity |
|---|---|---|
| Bis[5-methyl-2-(propan-2-yl)cyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate | <10 | Anti-inflammatory; Enzyme modulator |
| Cyclohexyl-bis(5-methyl-2-propan-2-ylcyclohexyl)phosphane | >20 | Limited biological activity |
| Bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl][hydroxy(2-methoxyphenyl)methyl]phosphonate | 15 | Moderate anti-cancer activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
